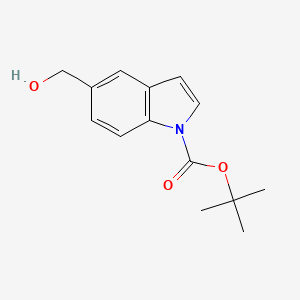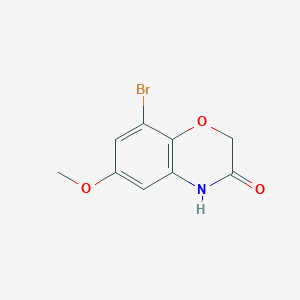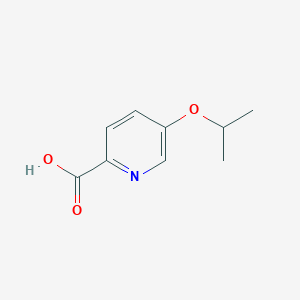
N-Benzyl-6-chloro-N-methyl-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-6-chloro-N-methyl-2-pyrazinamine (N-BCM2P) is a small molecule compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In
Aplicaciones Científicas De Investigación
Biochemical Interactions and Applications
Pyrazine derivatives, including N-Benzyl-6-chloro-N-methyl-2-pyrazinamine, are recognized for their diverse pharmacological properties. They are key structures in many compounds with antimicrobial, anticancer, and neuroprotective activities. For instance, pyrazine derivatives have been patented for their potential as active compounds in treating various diseases, demonstrating the broad interest in their therapeutic capabilities (Ferreira & Kaiser, 2012).
Antimicrobial and Anticancer Potential
Research has highlighted the antimicrobial activity of pyrazine derivatives, suggesting their potential in addressing the urgent need for new substances with antimicrobial properties. This is particularly relevant in the context of increasing antimicrobial resistance (Marchese et al., 2017). Additionally, compounds like hexaazatriphenylene derivatives, which share structural similarities with pyrazine derivatives, have been explored for their application in organic materials and nanoscience, indicating the versatility of these compounds in both biological and technological fields (Segura et al., 2015).
Environmental and Health Safety Considerations
The environmental impact and safety of pyrazine derivatives have also been a subject of study. For example, benzo[a]pyrene, a polycyclic aromatic hydrocarbon, has been extensively studied for its carcinogenic and neurotoxic effects. Although not a pyrazine derivative, research on such compounds provides insight into the importance of understanding the environmental and health impacts of chemical pollutants (Chepelev et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-6-chloro-N-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-14-7-11(13)15-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCWIMZLMCMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)







